BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Safety Profile of (Rac)-ACT-451840:
An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B1192078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety profile of
(Rac)-ACT-451840, a novel antimalarial compound. The information is compiled from publicly
available research, focusing on key safety pharmacology, toxicology, and genotoxicity studies.
This document is intended to serve as a resource for researchers and professionals involved in
the development of new therapeutic agents.

Executive Summary

(Rac)-ACT-451840, a potent antimalarial agent, has undergone a series of preclinical safety
evaluations in accordance with Good Laboratory Practice (GLP) regulations and International
Council for Harmonisation (ICH) guidelines.[1][2] The compound has demonstrated a favorable
safety profile, characterized by good tolerability in animal models and a lack of genotoxic
potential.[1][2] Key findings from these studies indicate that ACT-451840 does not exert
adverse effects on the central nervous, respiratory, or cardiovascular systems at doses
significantly higher than the anticipated therapeutic exposures.[1][2] General toxicology studies
in rats and dogs have established a No-Observed-Adverse-Effect Level (NOAEL), providing a
basis for safe clinical trial design.

General Toxicology

General toxicology studies were conducted to evaluate the potential systemic toxicity of ACT-
451840 following repeated oral administration. These studies were performed in two

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1192078?utm_src=pdf-interest
https://www.benchchem.com/product/b1192078?utm_src=pdf-body
https://www.benchchem.com/product/b1192078?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5049785/
https://www.researchgate.net/publication/309504323_Characterization_of_Novel_Antimalarial_Compound_ACT-451840_Preclinical_Assessment_of_Activity_and_Dose-Efficacy_Modeling
https://pmc.ncbi.nlm.nih.gov/articles/PMC5049785/
https://www.researchgate.net/publication/309504323_Characterization_of_Novel_Antimalarial_Compound_ACT-451840_Preclinical_Assessment_of_Activity_and_Dose-Efficacy_Modeling
https://pmc.ncbi.nlm.nih.gov/articles/PMC5049785/
https://www.researchgate.net/publication/309504323_Characterization_of_Novel_Antimalarial_Compound_ACT-451840_Preclinical_Assessment_of_Activity_and_Dose-Efficacy_Modeling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

mammalian species, the rat and the dog, for a duration of up to four weeks.[1][2]

No-
Observed-
Study Species Duration Dose Levels  Key Findings  Adverse-
Effect Level
(NOAEL)
At higher
doses,
observations
included body
Repeat-Dose Up to 2,000 weight 100
Oral Toxicity Rat 4 weeks mg/kg/day[1] reduction and  mg/kg/day][3]
increases in
liver enzymes
and bilirubin.
[3]
Similar to
rats, higher
doses led to
body weight
Repeat-Dose Up to 2,000 ) 100
o Dog 4 weeks reduction and
Oral Toxicity mg/kg/day[1] mg/kg/day][3]

elevations in
liver enzymes

and bilirubin.

[3]

Safety Pharmacology

Safety pharmacology studies were designed to investigate the potential for ACT-451840 to

induce adverse effects on major physiological systems. These studies, conducted in

compliance with GLP standards, focused on the central nervous system (CNS), respiratory

system, and cardiovascular system.
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_ Maximum Dose L
System Animal Model Key Findings
Tested

No effects observed
Central Nervous on central nervous

Rat 1,000 mg/kg[1][2]
System system parameters.[1]

[2]

No effects observed
Respiratory System Rat 1,000 mg/kg[1][2] on respiratory
parameters.[1][2]

] No effects observed
Cardiovascular ]
Dog 500 mg/kg[1][2] on cardiovascular
System
parameters.[1][2]

Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of ACT-
451840. The results from these studies were uniformly negative, indicating that the compound
does not induce gene mutations or chromosomal damage.[1][2]

Assay Type Test System Result
In Vitro Reverse Mutation Test ] )
Bacterial cells Not genotoxic[1][2]

(Ames Test)
In Vitro Chromosome ) )

) Mammalian cells Not genotoxic[1][2]
Aberration Study
In Vivo Micronucleus Test Rodent bone marrow Not genotoxic[1][2]

Experimental Protocols

While detailed, proprietary study protocols are not publicly available, the conducted preclinical
safety studies adhered to internationally recognized guidelines, such as those from the ICH
and regulatory bodies like the FDA and EMA. The methodologies for the key experiments are
summarized below based on these standard guidelines.
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General Toxicology Studies (4-week repeat-dose oral toxicity in rats and dogs): Groups of
animals of both sexes were administered ACT-451840 daily via oral gavage for 28 consecutive
days. A control group received the vehicle only. Dose levels were selected based on results
from dose-range finding studies. Endpoints evaluated included clinical observations, body
weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross
and microscopic pathology of a comprehensive list of tissues. The NOAEL was determined as
the highest dose level that did not produce any significant adverse findings.[3]

Safety Pharmacology Studies:

o Central Nervous System: A functional observational battery (FOB) and motor activity
assessment were likely performed in rats at various time points after a single oral dose of
ACT-451840.

o Respiratory System: Respiratory rate and tidal volume were likely measured in rats using
whole-body plethysmography after a single oral dose.

o Cardiovascular System: A study in conscious, telemetered dogs was likely conducted to
assess effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters over
a defined period following a single oral dose.

Genotoxicity Assays:

e Ames Test: Various strains of Salmonella typhimurium and Escherichia coli were exposed to
ACT-451840 with and without metabolic activation to detect the induction of reverse
mutations.

o Chromosome Aberration Assay: Cultured mammalian cells (e.g., Chinese hamster ovary
cells) were treated with ACT-451840 with and without metabolic activation, followed by
microscopic examination for chromosomal damage.

e Micronucleus Test: Rodents were administered ACT-451840, and their bone marrow was
subsequently examined for the presence of micronuclei in polychromatic erythrocytes, an
indicator of chromosomal damage.
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Caption: Overall workflow of the preclinical safety assessment for (Rac)-ACT-451840.
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Caption: Safety pharmacology studies of (Rac)-ACT-451840 and key findings.
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Caption: Genotoxicity assessment of (Rac)-ACT-451840 and results.
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Caption: Summary of general toxicology studies for (Rac)-ACT-451840.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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